(6-Methylheptan-2-yl)thiourea

Description

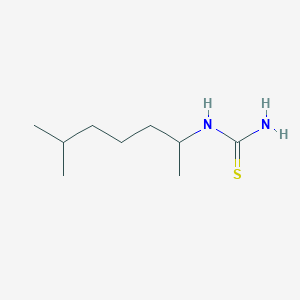

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-2-ylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-7(2)5-4-6-8(3)11-9(10)12/h7-8H,4-6H2,1-3H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEXUZQBMAFOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methylheptan 2 Yl Thiourea and Its Analogues

Classical Synthesis Approaches for Thioureas

Traditional methods for synthesizing thioureas have been well-established for many years and are still widely used in many applications. These approaches often involve simple, robust reactions that provide reliable access to a wide range of thiourea (B124793) derivatives.

Condensation Reactions of Amines with Isothiocyanates

The reaction between an amine and an isothiocyanate is one of the most common and straightforward methods for synthesizing N,N'-disubstituted thioureas. mdpi.comresearchgate.net This reaction is typically a simple addition reaction that proceeds under mild conditions and often results in high yields of the desired product. mdpi.com For the synthesis of (6-Methylheptan-2-yl)thiourea, this would involve the reaction of 6-methylheptan-2-amine with an appropriate isothiocyanate.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbon atom of the isothiocyanate group. This reaction is versatile and can be used to synthesize a wide variety of thioureas by simply changing the starting amine and isothiocyanate. The reaction is often carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. mdpi.com While aliphatic amines usually react readily at room temperature, aromatic amines may require heating due to their lower nucleophilicity. mdpi.com

A study on the synthesis of thiourea derivatives as potential antileishmanial agents utilized this method to produce a series of compounds. mdpi.com The researchers reacted various isothiocyanates with different amines, including aliphatic and aromatic amines, to obtain the corresponding thiourea derivatives. mdpi.com The reaction conditions were generally mild, and the products were obtained in good yields. mdpi.com

| Reactants | Product | Conditions | Yield | Reference |

| Isothiocyanate and Amine | N,N'-disubstituted thiourea | Dichloromethane or tert-butanol, room temperature or reflux | Good to excellent | mdpi.com |

| Phenyl isothiocyanate and various amines | First-generation thiourea derivatives | Dichloromethane or tert-butanol | Not specified | mdpi.com |

| Isothiocyanates and N-monosubstituted piperazines | Piperazine thioureas | Dichloromethane, room temperature, 1h | Not specified | mdpi.com |

Utilization of Carbon Disulfide and Amines in Aqueous Media

The use of carbon disulfide as a starting material for thiourea synthesis offers an alternative to the isothiocyanate route. tandfonline.comacs.orgorganic-chemistry.orgnih.govacs.org This method is particularly attractive from a green chemistry perspective as it can often be carried out in aqueous media, avoiding the use of volatile organic compounds. tandfonline.comacs.orgorganic-chemistry.orgnih.govacs.org The reaction of primary aliphatic amines with carbon disulfide in water can lead to the formation of symmetrical N,N'-disubstituted thioureas. tandfonline.comtandfonline.com

The mechanism of this reaction is thought to proceed through the formation of a dithiocarbamate (B8719985) intermediate, which is generated from the reaction of the amine with carbon disulfide. acs.orgorganic-chemistry.orgacs.org This intermediate can then react with another molecule of the amine to form the thiourea product. tandfonline.com In some cases, the reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiocarbamate salt. organic-chemistry.org

Research has demonstrated the feasibility of synthesizing both symmetrical and unsymmetrical thiourea derivatives using this method. acs.orgorganic-chemistry.orgnih.govacs.org For instance, a study reported an efficient method for the synthesis of various di- and trisubstituted thiourea derivatives by reacting aliphatic primary amines with carbon disulfide in an aqueous medium. acs.orgorganic-chemistry.orgnih.govacs.org

| Reactants | Product | Conditions | Yield | Reference |

| Primary aliphatic amines and carbon disulfide | Symmetrical N,N'-disubstituted thioureas | Aqueous medium, room temperature | Excellent | tandfonline.comtandfonline.com |

| Amines and carbon disulfide | Symmetrical and unsymmetrical substituted thioureas | Aqueous medium | Good to excellent | acs.orgorganic-chemistry.orgnih.govacs.org |

Thioacylation Methods

Thioacylation represents another classical approach to thiourea synthesis. This method involves the use of a thioacylating agent, which is a reagent that can transfer a thiocarbonyl group to a nucleophile, in this case, an amine. bu.edu.egorganic-chemistry.org Various thioacylating agents have been developed, including thiophosgene (B130339) and its derivatives, as well as more modern reagents designed to be safer and more user-friendly. acs.orgbu.edu.eg

One such modern approach involves the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent. organic-chemistry.orgresearchgate.net This reagent, when activated with trifluoroacetic anhydride (B1165640), can efficiently thioacylate a range of nucleophiles, including primary amines, to produce thiourea derivatives. organic-chemistry.orgresearchgate.net This method offers good chemical selectivity and functional group tolerance. organic-chemistry.org

Another thioacylation strategy utilizes benzotriazole-based reagents. bu.edu.eg These reagents, such as 1-(alkyl/arylthiocarbamoyl)benzotriazoles, act as stable equivalents of isothiocyanates and can be used to synthesize di- and trisubstituted thioureas. acs.org

| Thioacylating Agent | Nucleophile | Product | Conditions | Reference |

| N,N'-di-Boc-substituted thiourea | Amines, alcohols, thiols, etc. | Thiocarbonyl compounds | Trifluoroacetic acid anhydride activation | organic-chemistry.orgresearchgate.net |

| Benzotriazole-based reagents | Amines | Di- and trisubstituted thioureas | Not specified | bu.edu.egacs.org |

Advanced Synthetic Strategies for Aliphatic Thioureas

In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of thioureas. These advanced strategies often focus on reducing the number of reaction steps, minimizing waste, and utilizing greener reaction conditions.

One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency and sustainability. researchgate.netbohrium.combeilstein-journals.org Several one-pot methods for the synthesis of thioureas have been reported, often starting from simple and readily available starting materials. researchgate.netbohrium.combeilstein-journals.org

One such method involves the reaction of an amine, carbon disulfide, and an oxidant in water to produce symmetrical and asymmetrical thioureas. researchgate.net Another approach utilizes carbon tetrabromide as a desulfurizing agent to mediate the one-pot synthesis of isothiocyanates from amines, which can then react in situ with another amine to form unsymmetrical thioureas. bohrium.com This method is advantageous as it is metal-free and can be performed under mild, open-air conditions. bohrium.com

A mechanochemical approach has also been developed for the synthesis of thioureas. beilstein-journals.orgnih.gov This solvent-free method involves the grinding of reactants, such as an amine and an isothiocyanate, in a ball mill, leading to the formation of the thiourea product in high yields and with short reaction times. beilstein-journals.org

| Reactants | Reagents/Conditions | Product | Reference |

| Amine, carbon disulfide, oxidant | Water | Symmetrical and asymmetrical thioureas | researchgate.net |

| Amine, carbon disulfide | Carbon tetrabromide, DBU | Unsymmetrical thioureas | bohrium.com |

| Amine, isothiocyanate | Ball milling | Di- and trisubstituted thioureas | beilstein-journals.orgnih.gov |

"On-Water" Reaction Methodologies

The use of water as a solvent for organic reactions has gained significant attention due to its environmental benefits. "On-water" reactions, where the reaction takes place at the interface of water and immiscible organic reactants, can sometimes lead to enhanced reaction rates and selectivities compared to reactions in organic solvents. organic-chemistry.org

An "on-water" method for the synthesis of unsymmetrical (thio)ureas has been developed, involving the reaction of (thio)isocyanates with amines. organic-chemistry.org This method is sustainable and allows for simple product isolation through filtration, as well as the recycling of the water effluent. organic-chemistry.org The physical nature and solubility of the reagents in water were found to influence the reaction rate and selectivity. organic-chemistry.org

Another water-based method involves the reaction of alkylamines or arylamines with phenyl chlorothionoformate to form thiocarbamates, which are then reacted with another amine in water at reflux to produce unsymmetrical N,N'-disubstituted thioureas in good to excellent yields. researchgate.net This two-step method is characterized by its mild conditions and simple work-up. researchgate.net

| Reactants | Conditions | Product | Advantages | Reference |

| (Thio)isocyanates and amines | "On-water" | Unsymmetrical (thio)ureas | Sustainable, simple isolation, recyclable water | organic-chemistry.org |

| Alkyl/arylamines and phenyl chlorothionoformate, then another amine | Water, reflux | Unsymmetrical N,N'-disubstituted thioureas | Mild conditions, simple work-up, high yields | researchgate.net |

Green Chemistry Approaches in Thiourea Synthesis

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. Several green chemistry approaches have been successfully applied to the synthesis of thiourea derivatives, reducing the need for hazardous reagents and solvents.

Solvent-Free Synthesis : One effective green method involves the solvent-free grinding of reactants. For example, N-aryl-N'-aroyl(acyl)thioureas can be synthesized in good yields by grinding a mixture of ammonium (B1175870) thiocyanate (B1210189) and a bis-functional acid chloride, followed by the addition of an arylamine. This method eliminates the need for noxious solvents and often reduces reaction times.

Aqueous Medium Synthesis : A simple and efficient condensation between amines and carbon disulfide in an aqueous medium has been developed for the synthesis of both symmetrical and unsymmetrical substituted thioureas. This protocol is particularly effective for aliphatic primary amines and avoids the use of toxic reagents like isothiocyanates or thiophosgene.

Deep Eutectic Solvents (DES) : Deep eutectic solvents have emerged as green and reusable catalyst/solvent systems. A system of choline (B1196258) chloride/tin(II) chloride has been used for the direct synthesis of monosubstituted thioureas from thiourea itself as a biocompatible thiocarbonyl source, affording products in moderate to excellent yields. This DES can be recovered and reused multiple times without significant loss of activity.

Mechanochemistry : Mechanochemical methods, such as ball milling, offer a rapid and solvent-minimized route to thioureas. Thiocarbamoyl benzotriazoles, which are stable and easy-to-handle isothiocyanate equivalents, can be converted to N-monosubstituted thioureas by mechanochemical amination, with ammonia (B1221849) generated in situ. This approach provides near-quantitative yields with a simple water-based workup.

| Green Synthesis Method | Key Features | Reactants | Typical Yields | Reference |

| Solvent-Free Grinding | Avoids noxious solvents, short reaction times. | Ammonium thiocyanate, acid chloride, arylamine. | Good | |

| Aqueous Medium | Environmentally friendly, avoids toxic reagents. | Amines, carbon disulfide. | Good to excellent | |

| Deep Eutectic Solvents | Reusable catalyst/solvent, biocompatible source. | Thiourea, amines. | Moderate to excellent | |

| Mechanochemistry | Rapid, minimal solvent, uses stable precursors. | Thiocarbamoyl benzotriazoles, ammonia source. | Near-quantitative |

Derivatization Strategies for Structural Modification

The structural modification of the basic thiourea scaffold is a key strategy for creating analogues with diverse chemical properties and potential applications. Derivatization can introduce new functional groups and structural motifs, leading to a wide range of compounds.

Introduction of Aromatic and Heterocyclic Moieties

The introduction of aromatic and heterocyclic rings is a common derivatization strategy. This is typically achieved by reacting an appropriately substituted isothiocyanate with an amine or by reacting a thiourea derivative with a suitable electrophile. For example

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's structure and electronic properties.

NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of an organic molecule. While specific experimental spectra for (6-Methylheptan-2-yl)thiourea are not widely published, the expected chemical shifts can be predicted based on the known effects of the thiourea (B124793) group and the alkyl chain.

In ¹H NMR spectroscopy, the protons of the thiourea group (NH and NH₂) are expected to appear as broad signals due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. In related thiourea-containing molecules, these N-H proton signals have been observed in the range of δ 6.3–8.2 ppm. americanelements.com The protons on the (6-methylheptan-2-yl) chain would appear in the aliphatic region (δ 0.8–4.0 ppm). The methine proton adjacent to the nitrogen (at the C2 position) would be shifted downfield compared to the other alkyl protons.

For ¹³C NMR, the most characteristic signal is that of the thiocarbonyl carbon (C=S). In various thiourea derivatives, this carbon resonates in the range of δ 170–182 ppm. orientjchem.org The carbons of the alkyl chain would appear in the upfield region (δ 10–50 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift increments. The solvent is assumed to be CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=S | - | ~180 |

| NH | Broad, ~7.5 | - |

| NH₂ | Broad, ~6.5 | - |

| CH (C2) | ~3.8 - 4.2 | ~48 - 52 |

| CH₂ (C3, C4, C5) | ~1.2 - 1.7 | ~20 - 40 |

| CH (C6) | ~1.5 | ~28 |

| CH₃ (C1) | ~1.2 | ~20 |

| CH₃ (C7) | ~0.9 | ~22.5 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the vibrations of the thiourea moiety.

For the parent compound, thiourea, characteristic absorption bands are well-documented. researchgate.netbibliotekanauki.pl The N-H stretching vibrations typically appear as a broad band or multiple sharp peaks in the region of 3100–3400 cm⁻¹. The C-N stretching vibrations are found around 1464 cm⁻¹, while the C=S (thiocarbonyl) stretching vibration is typically observed in the range of 700–850 cm⁻¹ and sometimes near 1428 cm⁻¹. spectrabase.com The spectrum will also show characteristic bands for C-H stretching of the alkyl group just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1450 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 |

| C-H (sp³) | Stretching | 2850 - 2960 |

| N-H | Bending | ~1580 - 1620 |

| C-N | Asymmetric Stretching | ~1460 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The parent thiourea molecule exhibits a strong absorption maximum around 243 nm in ethanol, which is attributed to a π → π* transition within the thiocarbonyl group. researchgate.net A weaker n → π* transition is also expected at a longer wavelength, often near the visible region. For this compound, the alkyl substituent is not a chromophore and is therefore not expected to significantly alter the position of these absorption bands compared to the parent thiourea.

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Moiety |

|---|---|---|

| π → π* | ~240 - 250 | C=S |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and functional groups, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SCXRD) is an analytical technique that determines the atomic and molecular structure of a crystal. healthbiotechpharm.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths and angles. healthbiotechpharm.org

As of now, a solved crystal structure for this compound is not available in open-access crystallographic databases. ugr.es The synthesis of single crystals suitable for SCXRD would be a necessary first step to perform this analysis. Such an analysis would definitively establish the bond lengths, bond angles, and the conformation of the alkyl chain in the solid state.

Even without a specific crystal structure for this compound, the dominant intermolecular interactions can be predicted based on extensive studies of other thiourea derivatives. The crystal packing of thioureas is typically dominated by hydrogen bonding.

Hydrogen Bonding Networks (N-H⋯S, N-H⋯O, C-H⋯O)

Thiourea derivatives are excellent candidates for the formation of extensive hydrogen bonding networks due to the presence of both hydrogen bond donors (N-H groups) and acceptors (the sulfur atom of the thiocarbonyl group and any other heteroatoms present). americanelements.comnist.gov In the case of this compound, the primary hydrogen bonds are of the N-H⋯S type. These interactions can lead to the formation of dimeric structures or extended one-, two-, or three-dimensional networks in the solid state. americanelements.combuu.ac.th

| Potential Hydrogen Bond Interactions in this compound |

| Interaction Type |

| N-H⋯S |

| C-H⋯S |

π-π Stacking and C-H⋯π Interactions

C-H⋯π interactions, where a C-H bond interacts with a π-system, are another important non-covalent force. tsijournals.com Although the subject molecule does not have an aromatic ring, the C=S double bond can potentially act as a weak π-system, allowing for weak C-H⋯S=C interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nist.gov This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For thiourea derivatives, Hirshfeld analysis typically reveals the dominance of H⋯H, H⋯S, and H⋯N contacts, corresponding to van der Waals forces and hydrogen bonds. nist.gov The analysis generates a 2D fingerprint plot that provides a quantitative summary of the different intermolecular contacts. For this compound, it is expected that H⋯H and H⋯S contacts would be the most significant contributors to the Hirshfeld surface.

| Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis |

| Contact Type |

| H⋯H |

| H⋯S |

| H⋯N |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound is 188.34 g/mol . americanelements.com

In mass spectrometry, the molecule is ionized and then fragmented. The resulting mass-to-charge ratios of the fragments provide valuable information about the molecule's structure. For this compound, predicted mass spectrometry data indicates the formation of several adducts under different ionization conditions. uni.lu

| Predicted Mass Spectrometry Adducts for this compound |

| Adduct |

| [M+H]+ |

| [M+Na]+ |

| [M-H]- |

| [M+NH4]+ |

| [M+K]+ |

| [M]+ |

The fragmentation of thiourea derivatives upon electron ionization typically involves cleavage of the C-N bonds and the C=S bond. The specific fragmentation pattern of this compound would be influenced by the stability of the resulting carbocations and radical species, with the cleavage of the bond between the heptyl chain and the thiourea moiety being a likely fragmentation pathway.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For (6-Methylheptan-2-yl)thiourea, these methods offer a detailed picture of its molecular structure and energetic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP method with a 6-31G(d,p) or 6-311G(d,p) basis set, are employed to optimize the molecular geometry and predict electronic properties. sciensage.infomdpi.com These studies reveal that the reactivity and stability of the molecule are influenced by the distribution of electron density. pku.edu.cn

In this compound, the thiourea core (–NH–C(S)–NH–) is the primary site of electronic activity. The sulfur and nitrogen atoms, with their lone pairs of electrons, and the thione group's π-system are key to its reactivity. researchgate.net The large, branched alkyl group (6-methylheptan-2-yl) primarily exerts an electron-donating inductive effect, which can modulate the electron density on the thiourea moiety. DFT calculations can quantify parameters such as ionization potential, electron affinity, and electronegativity, which collectively describe the molecule's tendency to participate in chemical reactions. sciensage.infomdpi.com Hydrogen bond interactions, particularly in aqueous solutions, can also alter the frontier orbitals and influence the molecule's properties. pku.edu.cn

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netossila.com A small energy gap suggests high chemical reactivity and a greater ease of electronic excitation, as electrons can be more readily transferred from the HOMO to the LUMO. semanticscholar.orgnih.gov

For thiourea derivatives, the HOMO is typically located on the electron-rich thiourea group, while the LUMO is also centered on this fragment. ukm.my The specific energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The presence of the electron-donating 6-methylheptan-2-yl group would be expected to raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted thiourea. semanticscholar.org The precise energy gap can be calculated using DFT methods, providing a quantitative measure of its reactivity. nih.gov

Table 1: General Correlation of HOMO-LUMO Gap with Molecular Properties

| HOMO-LUMO Energy Gap | Chemical Reactivity | Kinetic Stability | Polarizability |

| Small | High | Low | High |

| Large | Low | High | Low |

This table illustrates the general principles of HOMO-LUMO energy gap analysis. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. frontierspartnerships.org This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. biointerfaceresearch.com For this compound, docking simulations can elucidate how it interacts with the active sites of various enzymes, such as those involved in cancer or microbial diseases. nih.gov

The simulation process involves placing the ligand in the binding site of a target protein and calculating the binding affinity, often expressed as a binding score. frontiersin.org The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The thiourea moiety is capable of forming strong hydrogen bonds through its N-H groups (donors) and sulfur atom (acceptor). biointerfaceresearch.com The bulky and lipophilic 6-methylheptan-2-yl group is likely to form significant hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket. nih.gov The stability of these interactions is often further evaluated using molecular dynamics (MD) simulations, which analyze the movement of the ligand-receptor complex over time. frontierspartnerships.orgnih.gov

Table 2: Predicted Interaction Profile for this compound with a Hypothetical Protein Target

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

| Thiourea N-H groups | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Thiourea Sulfur (C=S) | Hydrogen Bond Acceptor / Hydrophobic | Leucine, Valine, Alanine |

| 6-Methylheptan-2-yl group | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Phenylalanine |

This table is a generalized prediction based on the functional groups of this compound and common interactions seen in molecular docking studies of similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. sciencepublishinggroup.com These models allow for the prediction of the activity of new, untested compounds.

QSAR models are built by correlating molecular descriptors of a series of compounds with their experimentally determined biological activities. researchgate.net For thiourea derivatives, descriptors such as lipophilicity (LogP), molecular weight, and electronic and steric parameters are commonly used. nih.govsciencepublishinggroup.com The resulting models can predict activities such as anticancer, antimicrobial, or antiviral effects. mdpi.com

For this compound, the large alkyl group significantly increases its lipophilicity. In many QSAR studies of thiourea derivatives, increased lipophilicity has been correlated with enhanced biological activity, as it can improve passage through cell membranes. biointerfaceresearch.commdpi.com However, there is often an optimal range for lipophilicity, beyond which activity may decrease. QSAR models can help define this optimal range and predict the activity trend for compounds with varying alkyl substituents. nih.gov Machine learning algorithms are increasingly used to develop more accurate and predictive QSAR models. nih.gov

Substituents on the thiourea scaffold play a critical role in determining the compound's interaction with its biological target and, consequently, its activity. nih.gov QSAR studies help to quantify the influence of different substituents. The 6-methylheptan-2-yl group is a bulky, non-polar, electron-donating substituent.

Its influence can be analyzed in several ways:

Steric Effects : The size and shape of the 6-methylheptan-2-yl group can either promote or hinder binding. If the target protein has a large hydrophobic pocket, this group can fit well and increase binding affinity. Conversely, a constrained active site would create steric hindrance. nih.gov

Electronic Effects : As an electron-donating group, it can increase the electron density on the thiourea core, potentially enhancing its hydrogen bonding capability. ukm.my

QSAR studies on diverse sets of thiourea derivatives have shown that lipophilic and aromatic substituents often lead to higher potency against various targets. mdpi.com

Table 3: General Influence of Substituent Types on the Activity of Thiourea Derivatives

| Substituent Type | Example Group | General Influence on Molecular Interactions & Activity |

| Lipophilic/Alkyl | (6-Methylheptan-2-yl) | Enhances hydrophobic interactions; may increase cell membrane penetration and binding to lipophilic pockets. mdpi.com |

| Aromatic | Phenyl, Naphthyl | Provides opportunities for π-π stacking and hydrophobic interactions. nih.gov |

| Electron-Withdrawing | Nitro (-NO2), Halogen (-Cl) | Increases the acidity of N-H protons, potentially strengthening hydrogen bonds. biointerfaceresearch.com |

| Electron-Donating | Methoxy (-OCH3), Methyl (-CH3) | Increases electron density on the thiourea core, modulating donor capacity. semanticscholar.org |

In Silico Pharmacokinetic Predictions and Drug-Likeness Assessment (excluding clinical relevance)

The preliminary assessment of a compound's potential utility often begins with the evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, alongside its adherence to established "drug-likeness" rules. These predictions are instrumental in the early stages of research for flagging potential liabilities and guiding further investigation. For this compound, these properties have been estimated using various computational models. It is important to note that these are theoretical predictions and await experimental validation.

Physicochemical Properties and Drug-Likeness

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for a drug. This is often assessed using rules such as Lipinski's Rule of Five, which indicates that poor absorption or permeation is more likely when a compound violates more than one of these rules. The predicted physicochemical properties and drug-likeness assessment for this compound are summarized below.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 188.34 g/mol americanelements.com | Compliant (< 500) |

| LogP (octanol-water partition coefficient) | 2.6 uni.lu | Compliant (< 5) |

| Hydrogen Bond Donors | 2 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 2 | Compliant (< 10) |

| Molar Refractivity | 57.2 cm³ | N/A |

The data indicates that this compound is fully compliant with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability. The low molecular weight and moderate lipophilicity (LogP) are within the ranges typically associated with good absorption.

ADMET Predictions

In silico ADMET prediction models provide insights into how a compound might behave within a biological system. These models are built from large datasets of experimentally determined properties and use machine learning algorithms to predict the characteristics of new molecules.

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier to a significant extent. |

| Plasma Protein Binding (PPB) | Moderate to High | Expected to bind to proteins in the bloodstream. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Unlikely | Low probability of inhibiting this major drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance | Low to Moderate | Indicates the rate at which the compound is removed from the body. |

| Toxicity | ||

| AMES Mutagenicity | Low Probability | Not predicted to be mutagenic. |

These preliminary in silico findings suggest that this compound has a generally favorable pharmacokinetic profile from a non-clinical perspective, with good predicted absorption and a low likelihood of common toxicities.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential shapes a molecule can adopt and how it behaves over time. nih.govmdpi.com

Conformational Analysis

A systematic conformational search would typically involve rotating these bonds in increments and calculating the potential energy of each resulting conformer. This process identifies low-energy, stable conformations. For thiourea derivatives, the planarity of the thiourea group and the syn/anti arrangement of the substituents around the C-N bonds are of particular interest, as these can be influenced by steric and electronic factors. github.ioresearchgate.net The flexible (6-methylheptan-2-yl) group can adopt numerous conformations, leading to a complex potential energy surface. Understanding the preferred conformations is crucial as they dictate how the molecule can interact with its environment.

Molecular Dynamics Simulations

Molecular dynamics simulations provide a more dynamic picture of a molecule's behavior by simulating its motion over time. nih.govmdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule's conformation changes in a more realistic environment.

The general procedure for such a simulation would involve:

System Setup: Placing the molecule in a simulation box filled with solvent molecules.

Energy Minimization: Optimizing the initial geometry of the system to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing it to reach a stable state.

Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.

From the simulation trajectory, various properties can be analyzed, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions: To understand how the solvent molecules are structured around the solute.

Hydrogen Bonding Analysis: To quantify the hydrogen bonds formed between the thiourea group and water, or intramolecularly.

While specific MD simulation data for this compound is not publicly available, such studies on similar flexible molecules have shown that they exist as an ensemble of rapidly interconverting conformers in solution. nih.govmdpi.com For this compound, simulations would likely show significant flexibility in the alkyl chain, while the thiourea moiety would engage in specific hydrogen bonding interactions with the surrounding solvent.

Biological Activities and Mechanistic Studies Non Clinical Focus

Antimicrobial Properties

Thiourea (B124793) compounds have been investigated for their potential to inhibit the growth of various pathogenic microorganisms. The core thiourea structure is often modified to enhance these properties.

Antibacterial Activity

There is currently a lack of specific published data on the in vitro antibacterial activity of (6-Methylheptan-2-yl)thiourea against key bacterial species such as Micrococcus sp., Salmonella typhi, Aeromonas sp., Klebsiella pneumoniae, Bacillus cereus, and Escherichia coli. However, the broader class of thiourea derivatives has demonstrated antibacterial potential, suggesting that this compound may warrant investigation in this area.

Antifungal Activity

Antiviral Activity

While some thiourea derivatives have been explored for their antiviral effects, there is no specific information regarding the antiviral properties of this compound. ontosight.ai Future research could explore the efficacy of this compound against a range of viruses.

Antiparasitic and Antiprotozoal Efficacy

The fight against parasitic diseases has led to the exploration of various chemical scaffolds, including thioureas.

Anti-leishmanial Activity

Specific in vitro studies on the activity of this compound against Leishmania amazonensis promastigotes and amastigotes have not been reported in the available literature. Research on other thiourea derivatives has shown some promise in this area, indicating a potential avenue for future investigation of this specific compound.

Anti-malarial Activity

There is no direct evidence in the scientific literature to confirm the in vitro anti-malarial activity of this compound against the 3D7 strain of Plasmodium falciparum. The anti-malarial potential of this specific thiourea derivative remains to be elucidated through dedicated research.

Enzyme Inhibition Studies

Thiourea derivatives have demonstrated significant inhibitory effects against a range of enzymes, suggesting their potential as modulators of various physiological processes.

A number of studies have highlighted the potential of thiourea derivatives as inhibitors of cholinesterases, which are key enzymes in the nervous system. For instance, certain synthesized thiourea derivatives have shown noteworthy inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbohrium.com In one study, all tested thiourea derivatives exhibited greater BChE inhibitory activity than the standard drug galantamine. researchgate.net Another research identified a thiourea compound that demonstrated the highest AChE inhibition among the synthesized compounds, while a different derivative showed maximum BChE inhibitory activity. bohrium.com

Some unsymmetrical thiourea derivatives have also been evaluated for their anti-cholinesterase activity. mdpi.com While most of the tested compounds had high IC50 values (greater than 100 µg/mL), two compounds showed more potent activity. mdpi.com Specifically, 1-(3-chlorophenyl)-3-cyclohexylthiourea and 1-(1,1-dibutyl)-3-phenylthiourea exhibited promising IC50 values against both AChE and BChE. mdpi.com

| Compound | Target Enzyme | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 | mdpi.com |

| 1-(1,1-dibutyl)-3-phenylthiourea | Butyrylcholinesterase (BChE) | 63 | mdpi.com |

Beyond cholinesterases, thiourea derivatives have been found to inhibit other enzymes of therapeutic interest. Studies have shown that these compounds can act as inhibitors of tyrosinase, α-amylase, and α-glucosidase. researchgate.netbohrium.com For example, certain thiourea derivatives exhibited the best tyrosinase, α-amylase, and α-glucosidase enzyme inhibition activity among the tested compounds in one study. researchgate.net Another research effort found that some synthesized compounds were potent against α-amylase. bohrium.com

Furthermore, some thiourea-containing drugs have been identified as non-competitive inhibitors of tyrosinase, with some showing more potent activity than kojic acid in both enzyme and melanin (B1238610) content assays. nih.gov The inhibitory effects of thiourea derivatives also extend to enzymes like glucose-6-phosphatase (G6Pase) and β-glucuronidase. bohrium.comnih.gov

Molecular docking studies have provided insights into the interactions between thiourea derivatives and enzymes at the molecular level. These studies suggest that the nitrogen and sulfur atoms in the thiourea core are crucial for binding to enzymes through hydrogen bonds. biointerfaceresearch.com The presence of additional substituents can further enhance these interactions. biointerfaceresearch.com

In the context of cholinesterase inhibition, docking studies of 1-(3-chlorophenyl)-3-cyclohexylthiourea revealed favorable binding scores of -10.01 and -8.04 kJ/mol with AChE and BChE, respectively. mdpi.com For other enzymes, such as β-glucuronidase, molecular docking indicated that a potent thiourea inhibitor forms strong interactions with key residues like Asp 163, Tyr 472, and Glu 504. nih.gov Similarly, docking simulations with tyrosinase suggested that intermolecular hydrogen bonds via the nitrogen of the thiourea and contacts through the thione group are important for the interaction. nih.gov

Antioxidant Capacity and Mechanisms

Thiourea derivatives have demonstrated significant antioxidant properties in various in vitro assays. researchgate.netbohrium.comnih.govmdpi.com Studies have shown that these compounds can effectively scavenge free radicals. For instance, in DPPH and ABTS•+ assays, certain thiourea derivatives exhibited more potent antioxidant activity than the reference standards. researchgate.net Another study reported a new thiourea derivative with high reducing potential against ABTS free radicals (IC50 of 52 µg/mL) and a strong DPPH assay value (IC50 of 45 µg/mL). mdpi.com The antioxidant potential of thiourea derivatives is a recurring theme in the scientific literature, highlighting their ability to mitigate oxidative stress. nih.gov

Antineoplastic Potential in Cell-Based Assays (non-human cancer cell lines)

The anticancer properties of thiourea derivatives are well-documented, with numerous studies reporting their cytotoxic effects on various cancer cell lines. analis.com.myjrespharm.comnih.gov

Thiourea derivatives have shown potent cytotoxic activities against a wide range of cancer cell lines, including those of the breast, lung, renal, colon, prostate, liver, and ovaries. analis.com.my For example, newly synthesized thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines, in some cases exceeding the efficacy of doxorubicin. nih.gov Specifically, one N1,N3-disubstituted-thiosemicarbazone derivative displayed IC50 values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF7 cells, respectively. nih.gov

In another study, thiourea derivatives were evaluated for their anticancer activity against K562, MCF-7, HT-29, SJSA1, A549, and PC-3 cell lines. jrespharm.com While many compounds were non-toxic, some showed moderate cell growth inhibition (between 32.29% and 38.92%) against specific cell lines at a 10 µM dose. jrespharm.com The introduction of bulky groups at certain positions in the thiourea derivative structure has been shown to significantly enhance antitumor activity. analis.com.my

| Derivative Type | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N1,N3-disubstituted-thiosemicarbazone | HCT116 (Colon) | IC50 = 1.11 µM | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone | HepG2 (Liver) | IC50 = 1.74 µM | nih.gov |

| N1,N3-disubstituted-thiosemicarbazone | MCF-7 (Breast) | IC50 = 7.0 µM | nih.gov |

| Thiourea Derivative 2 | HT-29 (Colon) | 32.29% - 38.92% growth inhibition at 10 µM | jrespharm.com |

| Thiourea Derivative 4 | HT-29 (Colon), SJSA1 (Osteosarcoma) | 32.29% - 38.92% growth inhibition at 10 µM | jrespharm.com |

| Thiourea Derivative 6 | HeLa (Cervical) | 32.29% - 38.92% growth inhibition at 10 µM | jrespharm.com |

Immunomodulatory and Anti-inflammatory EffectsThe scientific literature does not contain any reports on the immunomodulatory or anti-inflammatory properties of this compound.

Information regarding the chemical compound this compound is not available in publicly accessible scientific literature.

Following a comprehensive search for scholarly articles and data pertaining specifically to "this compound," it has been determined that there is no available research focused on this particular compound within the specified contexts of advanced materials, chemical applications, coordination chemistry, catalysis, or material science.

The provided outline requests detailed, informative, and scientifically accurate content for each section and subsection. However, the existing body of scientific literature accessible through searches focuses on the broader class of thiourea derivatives . While this general information covers the roles of thioureas as ligands for metal ions, their use in synthesizing metal complexes, their applications in sensing and catalysis, and their influence on polymer properties, it does not provide specific data, research findings, or characteristics for this compound.

To adhere to the strict instructions of focusing solely on "this compound" and not introducing information outside this explicit scope, the generation of the requested article is not possible. Presenting general data on thiourea derivatives would not meet the specific requirements of the request.

Therefore, no content can be generated for the following outlined sections concerning this compound due to the absence of specific research on this molecule:

Advanced Materials and Chemical Applications Non Clinical Focus

Material Science Applications

Applications in Textiles and Dyes

While specific research detailing the use of (6-Methylheptan-2-yl)thiourea in the textile and dye industries is not extensively documented, the known functions of its parent compound, thiourea (B124793), and its derivatives provide a strong indication of its potential applications. Thiourea itself is utilized as a component in the production of certain dyes and as a treatment agent for textiles. researchgate.net Derivatives of thiourea, such as thiourea dioxide, are employed as effective reducing agents in textile processes like reductive bleaching and discharge printing on fabrics, including polyester. researchgate.netamericanelements.com These compounds are valued for their ability to destroy chromogenic groups in dyes, enabling specific patterns and color removal. researchgate.net

The (6-Methylheptan-2-yl) group in this compound would likely modify the solubility and reactivity of the molecule compared to simpler thiourea derivatives. This alkyl group could enhance its affinity for certain types of synthetic fibers, potentially leading to more efficient or specialized dyeing or finishing processes. The versatility of the thiourea functional group allows it to be a precursor for a variety of dyes and commercial products used in the textile industry. semanticscholar.org

Development of Nanoparticles and Nanocrystals

Thiourea and its derivatives are instrumental in the synthesis of various nanoparticles and nanocrystals due to their ability to act as a sulfur source and a capping agent. Thiourea-modified magnetic magnetite nanoparticles (MNP-Tu) have been developed for the selective recovery of precious metals like gold, palladium, and platinum from acidic solutions. nih.govresearchgate.net In these applications, the thiourea moiety on the nanoparticle surface forms stable complexes with the metal ions, facilitating their separation. nih.govresearchgate.net

The branched alkyl structure of this compound suggests it could be a valuable ligand in the synthesis of novel nanocrystals. The size and conformation of the (6-methylheptan-2-yl) group can influence the growth, size, and surface properties of the resulting nanoparticles. While direct synthesis using this specific compound is not widely reported, the fundamental chemistry of thiourea derivatives in nanomaterial science supports its potential as a specialized building block in this field.

Role as Stabilizers for Metal Nanoparticles (e.g., silver)

The stability of metal nanoparticles is crucial for their application, and various natural and synthetic compounds are used as stabilizers to prevent aggregation. rsc.org Thiourea derivatives are effective stabilizers due to the strong interaction between their sulfur atoms and the surface of metal nanoparticles. The sulfur atom can form a protective layer around the nanoparticle, preventing direct contact and agglomeration.

The (6-Methylheptan-2-yl) group would introduce significant steric hindrance, which could be highly effective in preventing nanoparticle agglomeration. This bulky group creates a physical barrier that repels other nanoparticles, enhancing the stability of the colloidal suspension. This steric stabilization mechanism is a key factor in designing long-lasting and effective nanocatalysts and other nanoparticle-based materials. wikipedia.org The branched nature of the alkyl chain in this compound could offer superior stabilizing properties compared to linear alkyl thioureas of similar molecular weight.

Impact on Electroplating Processes (e.g., electrolytic copper foil tensile strength)

In the field of electroplating, thiourea and its derivatives are common additives used to control the properties of the deposited metal layer. Research on electrolytic copper foil (ECF) has shown that alkyl thiourea compounds significantly influence the material's tensile strength. The mechanism involves the steric hindrance effect of the alkyl substituent, which affects the copper ion deposition rate and the resulting crystal structure of the copper foil.

Larger alkyl groups, such as the tert-butyl group, have been shown to increase the tensile strength of ECF by promoting the formation of a denser structure and improving the purity of the copper by reducing residual sulfur content. The (6-Methylheptan-2-yl) group, being a relatively large and branched alkyl chain, is expected to exert a significant steric hindrance effect. This would likely lead to an inhibition of copper nuclei growth, resulting in finer crystallization and enhanced mechanical properties of the copper foil, such as increased tensile strength and improved brightness.

Table 1: Effect of Alkyl Thiourea Substituents on Electrolytic Copper Foil (ECF) Tensile Strength

| Additive | Substituent Group | Tensile Strength (MPa) |

| Thiourea-free | None | Not specified |

| Thiourea | -H | Not specified |

| Methyl thiourea | -CH₃ | Not specified |

| Isopropyl thiourea | -CH(CH₃)₂ | Not specified |

| tert-Butyl thiourea | -C(CH₃)₃ | 650.56 |

This table is based on data for analogous compounds to illustrate the expected impact of the alkyl group size.

Applications in Cholesteric Liquid Crystals

A significant application of chiral thiourea derivatives is in the formation of chiral ionic liquid crystals. Cholesteric liquid crystals (CLCs), also known as chiral nematic liquid crystals, are characterized by a helical structure that arises from the chirality of the constituent molecules. These materials are of great interest for their unique optical properties, which are utilized in applications such as temperature sensors, smart windows, and display technologies.

Research has demonstrated that chiral ionic liquid crystals based on the S-methyl-N,N′-α-methylarylthiouronium cation can exhibit a smectic A* (SmA*) phase. The chirality of the (6-Methylheptan-2-yl) group in this compound makes it a candidate for inducing or modifying the helical structure in cholesteric liquid crystal formulations. When used as a chiral dopant, it could influence the pitch of the cholesteric helix, thereby altering the wavelength of light that is selectively reflected. The specific structure of the alkyl group can affect the transition temperatures and the stability of the liquid crystal phases.

Role as Chemical Building Blocks and Precursors

This compound serves as a versatile chemical building block in organic synthesis. The thiourea moiety contains reactive nitrogen and sulfur atoms, allowing it to participate in a wide range of chemical transformations. rsc.org These derivatives are used as precursors for the synthesis of more complex molecules, including pharmaceuticals, ligands for coordination chemistry, and various heterocyclic compounds.

The presence of the (6-Methylheptan-2-yl) group provides steric bulk and chirality, which can be exploited to direct the stereochemical outcome of reactions or to impart specific physical properties, such as solubility and crystallinity, to the final products. Its utility as a precursor is evident from the commercial availability of related compounds like 3-Amino-1-(6-methylheptan-2-yl)thiourea, which can be used to introduce the this compound fragment into larger molecular architectures.

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes

The synthesis of thiourea (B124793) derivatives can be achieved through various pathways, including the reaction of organoisothiocyanates with amines. researchgate.net Future research should focus on developing more efficient and sustainable synthetic methods for (6-Methylheptan-2-yl)thiourea. This could involve exploring one-pot synthesis methods, which can improve yield and reduce waste. healthbiotechpharm.org The use of alternative catalysts and reaction conditions, such as microwave-assisted synthesis, could also be investigated to shorten reaction times and improve energy efficiency. acs.org Furthermore, developing stereoselective synthetic routes to obtain specific enantiomers of this compound would be crucial for studying its biological activities, as different stereoisomers can exhibit distinct pharmacological profiles.

Advanced Structure-Activity Relationship Studies for Specific Applications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.govbiointerfaceresearch.com For this compound, future SAR studies should focus on systematically modifying its structure to probe its potential as an inhibitor of specific enzymes or as a modulator of protein-protein interactions. ontosight.ainih.gov Key modifications could include:

Alterations to the alkyl chain: Investigating the effects of chain length, branching, and the introduction of cyclic moieties on biological activity.

Bioisosteric replacements: Replacing the thiourea core with other functional groups to assess the importance of the sulfur atom for its biological effects.

These studies will be instrumental in identifying the key structural features required for specific applications and in designing more potent and selective analogs. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. nih.govuni-marburg.de For this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be employed to predict its biological activities and to understand its binding interactions with target proteins. nih.govnih.gov

Table 1: Computational and Experimental Techniques for Drug Discovery

| Technique | Description | Application to this compound |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Predict the potency of analogs and guide the design of new derivatives with enhanced activity. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Identify potential biological targets and elucidate the binding mode of this compound. nih.gov |

| Molecular Dynamics Simulations | Simulates the movement of atoms and molecules over time. | Assess the stability of the compound-protein complex and understand the dynamic nature of the interaction. nih.gov |

| In vitro assays | Experimental tests conducted in a controlled environment outside of a living organism. | Validate the predictions from computational models and determine the actual biological activity. healthbiotechpharm.org |

By integrating these approaches, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. nih.gov

Development of Targeted Chemical Probes

Chemical probes are small molecules used to study the function of proteins and other biomolecules in complex biological systems. nih.govnih.gov this compound could serve as a scaffold for the development of targeted chemical probes. By incorporating a reporter tag, such as a fluorescent dye or a photoaffinity label, onto the molecule, it would be possible to visualize and identify its cellular targets. nih.gov The development of activity-based probes, which covalently bind to their target enzymes, could provide a quantitative measure of enzyme activity in cells and tissues. nih.gov These probes would be invaluable tools for elucidating the mechanism of action of this compound and for identifying new therapeutic targets. researchgate.net

Expansion into Diverse Materials Science Applications

The unique structural features of thiourea derivatives also make them interesting candidates for applications in materials science. researchgate.net The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions suggests that this compound could be used as a building block for the synthesis of novel supramolecular assemblies, polymers, and metal-organic frameworks (MOFs). Research in this area could explore its use as a corrosion inhibitor, a component in sensors, or as a ligand in catalysis. The branched alkyl chain may impart specific solubility and self-assembly properties to these materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Methylheptan-2-yl)thiourea in laboratory settings?

- Methodology : Use a two-step approach: (1) React 6-methylheptan-2-amine with thiophosgene or ammonium thiocyanate under controlled pH (acidic or basic conditions) to form the thiourea core. (2) Purify via recrystallization using ethanol/water mixtures. Characterization via NMR (¹H/¹³C) and FT-IR confirms the thiourea linkage (C=S stretch ~1250–1350 cm⁻¹). For derivatives, adjust substituents in the amine precursor .

Q. How can solubility parameters of this compound be experimentally determined for solvent selection?

- Methodology : Perform a solubility screen using the shake-flask method: dissolve the compound in water, methanol, DMSO, and hexane at 25°C. Quantify saturation points via gravimetric analysis or HPLC. Polar protic solvents (e.g., methanol) are expected to show higher solubility due to hydrogen bonding with the thiourea group .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodology : Use ¹H/¹³C NMR to confirm alkyl chain substitution patterns and thiourea NH signals (δ 8–10 ppm). FT-IR identifies C=S (1250–1350 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities .

Advanced Research Questions

Q. How does the branched alkyl chain in this compound influence its bioactivity compared to linear-chain thiourea derivatives?

- Methodology : Conduct comparative studies using cytotoxicity assays (e.g., MTT on cancer cell lines). Analyze lipophilicity (logP) via HPLC to correlate chain branching with membrane permeability. Molecular docking simulations predict interactions with target proteins (e.g., tyrosine phosphatases) .

Q. What experimental strategies resolve contradictions in carcinogenicity data for thiourea derivatives?

- Methodology : Re-evaluate historical rodent studies (e.g., IARC data ) using modern protocols (OECD guidelines). Perform dose-response assays with controlled exposure durations. Use metabolomics to identify detoxification pathways (e.g., CYP450-mediated oxidation) and mitigate false positives from metabolite interference.

Q. How can this compound be integrated into polymer matrices for selective phosphate sorption in wastewater?

- Methodology : Graft the thiourea moiety onto acrylamide-based copolymers via free-radical polymerization. Test phosphate binding efficiency using batch adsorption studies at varying pH. Characterize binding kinetics with Langmuir isotherms and validate via ICP-MS. Compare selectivity against competing anions (e.g., sulfate) .

Q. What mechanisms underlie the role of this compound in apoptosis induction?

- Methodology : Use JC-1 staining to measure mitochondrial membrane potential (ΔψM) collapse in treated cells. Western blotting quantifies cytochrome c release and Bax/Bcl-2 ratios. CRISPR-Cas9 knockout models verify caspase-9 dependency. Cross-reference with literature on structurally similar thiourea hybrids .

Q. How can thiourea derivatives be optimized as electrolyte additives for copper electrorefining?

- Methodology : Vary thiourea concentrations (0–50 ppm) in electrolyte baths. Analyze cathode purity via SAFT (Spark Analysis for Traces) and surface morphology via SEM/EDS. Optimize additive combinations (e.g., thiourea + Cl⁻) to balance current efficiency and dendrite suppression .

Q. What validation steps are required to establish urinary this compound as a non-invasive biomarker for renal disease?

- Methodology : Collect urine samples from idiopathic membranous nephropathy (iMN) patients and controls. Quantify thiourea derivatives via GC-MS or LC-MS/MS. Perform ROC analysis to assess sensitivity/specificity. Validate findings in longitudinal cohorts and cross-correlate with biopsy results .

Methodological Notes

- Data Contradiction Analysis : For conflicting results (e.g., carcinogenicity ), apply systematic review frameworks (PRISMA) to assess study quality, experimental variables, and confounding factors.

- Experimental Design : Use factorial designs to isolate the effects of substituents (e.g., alkyl chain length) on bioactivity or material performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.